(S)-9-(2,3-Dihydroxypropyl)adenine
Overview
Description
“(S)-9-(2,3-Dihydroxypropyl)adenine” is a novel nucleoside analog . The sugar moiety of this compound is replaced by an aliphatic chain . It has a molecular formula of C8H11N5O2 . This compound belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 .
Synthesis Analysis
The synthesis of 3-O-aryl esters of (R,S)-9-(2,3-dihydroxypropyl)adenine and its pyrimidine analogs has been reported . Alkylation of adenine and cytosine by aryl glycidyl ethers in the presence of potassium carbonate affords 46–76% yields of the corresponding N9- and N1-substituted derivatives .
Molecular Structure Analysis
The molecular structure of “(S)-9-(2,3-Dihydroxypropyl)adenine” has been analyzed using quantum chemical calculations . The thermodynamically most advantageous conformation corresponds to the α-ribo configuration .
Physical And Chemical Properties Analysis
“(S)-9-(2,3-Dihydroxypropyl)adenine” has a density of 1.7±0.1 g/cm3, a boiling point of 577.8±60.0 °C at 760 mmHg, and a flash point of 303.2±32.9 °C . It has 7 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Virostatic Agent
“(S)-9-(2,3-Dihydroxypropyl)adenine” has been identified as a new virostatic agent . Quantum chemical calculations of conformational maps of the molecule were performed, and the thermodynamically most advantageous conformation corresponds to the α-ribo configuration .
Broad-Spectrum Antiviral Activity
This compound has shown broad-spectrum antiviral activity . It inhibits the replication in vitro of several DNA and RNA viruses, including vaccinia, herpes simplex (types 1 and 2), measles, and vesicular stomatitis .
In Vivo Efficacy
In addition to its in vitro activity, “(S)-9-(2,3-Dihydroxypropyl)adenine” has also demonstrated efficacy in vivo. It was found to be effective in reducing the mortality rate of mice inoculated intranasally with vesicular stomatitis virus .
Quantum Chemical Calculation
The molecule of “(S)-9-(2,3-Dihydroxypropyl)adenine” has been the subject of quantum chemical calculations . These calculations have provided insights into the conformational maps of the molecule .
Synthesis of 3-O-Aryl Esters
“(S)-9-(2,3-Dihydroxypropyl)adenine” has been used in the synthesis of 3-O-aryl esters . This synthesis is part of the search for new antiviral agents of the acyclonucleoside type .
Alkylation of Adenine and Cytosine
The compound has been used in the alkylation of adenine and cytosine by aryl glycidyl ethers in the presence of potassium carbonate .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with toll-like receptor 2 (tlr2), which plays a crucial role in the innate immune system .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to and activate dendritic cells by engaging tlr2 . This interaction can lead to a variety of downstream effects, including the activation of the immune response.
Biochemical Pathways
The engagement of tlr2, as seen with similar compounds, can trigger a cascade of immune responses, including the production of cytokines and the activation of immune cells .
Result of Action
The activation of tlr2 by similar compounds can lead to a variety of immune responses, potentially contributing to their therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
(2S)-3-(6-aminopurin-9-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLQFBVNOFBPRJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969282 | |
Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-9-(2,3-Dihydroxypropyl)adenine | |
CAS RN |
54262-83-8 | |
Record name | (S)-9-(2,3-Dihydroxypropyl)adenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54262-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054262838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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